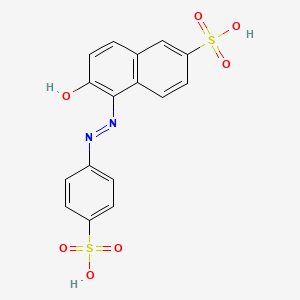

6-Hydroxy-5-((4-sulphophenyl)azo)naphthalene-2-sulphonic acid

CAS No.: 5859-11-0

Cat. No.: VC18725730

Molecular Formula: C16H12N2O7S2

Molecular Weight: 408.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5859-11-0 |

|---|---|

| Molecular Formula | C16H12N2O7S2 |

| Molecular Weight | 408.4 g/mol |

| IUPAC Name | 6-hydroxy-5-[(4-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid |

| Standard InChI | InChI=1S/C16H12N2O7S2/c19-15-8-1-10-9-13(27(23,24)25)6-7-14(10)16(15)18-17-11-2-4-12(5-3-11)26(20,21)22/h1-9,19H,(H,20,21,22)(H,23,24,25) |

| Standard InChI Key | KEYWXKLGZZGHMT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O)S(=O)(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a naphthalene ring system substituted at the 5-position with a (4-sulphophenyl)azo group and at the 2- and 6-positions with sulfonic acid groups. The IUPAC name, 6-hydroxy-5-[(4-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid, reflects this arrangement . Key structural features include:

-

Azo linkage: The -N=N- group facilitates π-conjugation, contributing to the compound’s vibrant yellow hue.

-

Sulfonic acid groups: Enhance water solubility and enable ionic interactions with substrates.

-

Hydroxyl group: Participates in hydrogen bonding and pH-dependent tautomerism.

The canonical SMILES representation, , and InChIKey KEYWXKLGZZGHMT-UHFFFAOYSA-N provide unambiguous identifiers for computational chemistry applications .

Table 1: Fundamental Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 5859-11-0 | |

| Molecular Formula | ||

| Molecular Weight | 408.4 g/mol | |

| Exact Mass | 408.009 g/mol | |

| Topological Polar Surface Area | 170.45 Ų | |

| LogP (Octanol-Water) | 5.62 |

Synthesis and Manufacturing

Diazotization-Coupling Mechanism

Industrial synthesis follows a two-step pathway:

-

Diazotization: 4-Aminobenzenesulfonic acid reacts with nitrous acid () under acidic conditions (0–5°C) to form a diazonium salt.

-

Coupling: The diazonium salt undergoes electrophilic substitution with 2-naphthol-6-sulfonic acid in an alkaline medium (pH 8–10), yielding the target azo compound.

Critical process parameters include:

-

Temperature control (<10°C) to prevent diazonium salt decomposition.

-

Precise pH adjustment to optimize coupling efficiency.

-

Use of sulfonic acid derivatives to enhance water solubility and reduce byproducts.

Purification and Yield Optimization

Post-synthesis purification involves:

-

Crystallization: From aqueous ethanol to remove unreacted precursors.

-

Ion-exchange chromatography: To isolate the disulfonated product from monosulfonated impurities.

-

Lyophilization: For solvent-free storage of the final product.

Typical industrial yields range from 75–85%, with purity exceeding 98% as verified by HPLC.

Functional Applications

Food Industry

As Sunset Yellow FCF (E110 in the EU), the compound is a widely approved synthetic food dye. Regulatory limits include:

-

FDA: ≤10 ppm in beverages, ≤150 ppm in confectionery.

-

EFSA: Acceptable Daily Intake (ADI) of 1 mg/kg body weight/day .

Table 2: Approved Uses in Food Products

| Food Category | Maximum Permitted Level (ppm) | Jurisdiction |

|---|---|---|

| Carbonated Beverages | 50 | FDA, EFSA |

| Bakery Products | 150 | FDA |

| Dairy Desserts | 50 | EFSA |

Textile Dyeing

The sulfonic acid groups confer affinity for cellulose and protein fibers. Key performance metrics:

-

Washfastness: 4–5 (ISO 105-C06).

-

Lightfastness: 6–7 (ISO 105-B02).

-

Optimal dyeing conditions: pH 3–4, 80–90°C.

Biological Staining

In histopathology, the compound’s azo group binds to amyloid proteins, enabling Congo red-like birefringence under polarized light. Concentrations of 0.1–0.5% w/v in phosphate buffer (pH 7.4) are standard for tissue sections.

Toxicological and Regulatory Considerations

Acute Toxicity

-

Oral LD50 (Rat): >5,000 mg/kg (OECD 423).

-

Dermal Irritation: Non-irritating (OECD 404).

-

Ocular Exposure: Causes transient corneal opacity (GHS Category 2B).

Chronic Exposure Risks

-

Hyperactivity in Children: Meta-analyses associate synthetic dyes with increased ADHD symptoms (RR 1.32, 95% CI 1.15–1.50) .

-

Allergenicity: Cross-reactivity with aspirin-sensitive asthma patients reported in 12% of cases .

Regulatory Status

| Region | Status | Restrictions |

|---|---|---|

| United States | FDA 21 CFR §74.2505 | Certified batch requirement |

| European Union | EFSA Panel on Food Additives | Requires “may have adverse effects on activity and attention in children” warning |

| Japan | Food Sanitation Act (No. 370) | Prohibited in unprocessed meats |

Analytical Characterization Methods

Spectroscopic Techniques

-

FT-IR: Peaks at 1,190 cm⁻¹ (S=O asym. stretch), 1,040 cm⁻¹ (S=O sym. stretch), 1,590 cm⁻¹ (N=N stretch).

Chromatographic Methods

-

HPLC: C18 column, mobile phase 60:40 acetonitrile:50 mM ammonium acetate, retention time 6.2 min.

-

TLC: Rf 0.45 on silica gel GF254 with n-butanol:acetic acid:water (4:1:1) .

Environmental Impact and Degradation

Aerobic Biodegradation

Microbial consortia (e.g., Pseudomonas spp.) cleave the azo bond via azoreductases, producing sulfanilic acid and 6-hydroxy-2-naphthalenesulfonic acid. Half-life in activated sludge: 48–72 hours.

Advanced Oxidation Processes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume